molecular formula C17H20N2O3S B5067956 4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzamide

4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzamide

Cat. No.: B5067956
M. Wt: 332.4 g/mol
InChI Key: WNSXTRPLMDKPAC-UHFFFAOYSA-N
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Description

4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzamide is a synthetic organic compound characterized by its unique chemical structure It consists of a benzamide core with a sulfonyl group attached to a tetramethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzamide typically involves the reaction of 2,3,5,6-tetramethylphenylsulfonyl chloride with 4-aminobenzamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The benzamide core may also interact with various biological pathways, modulating cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-({[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}methyl)benzoic acid
  • N-(4-pyridinyl)-4-({[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}methyl)benzamide

Uniqueness

4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzamide is unique due to its specific combination of a tetramethylphenyl group and a benzamide core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-10-9-11(2)13(4)16(12(10)3)23(21,22)19-15-7-5-14(6-8-15)17(18)20/h5-9,19H,1-4H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSXTRPLMDKPAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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